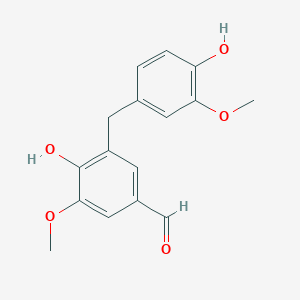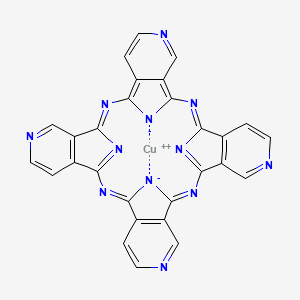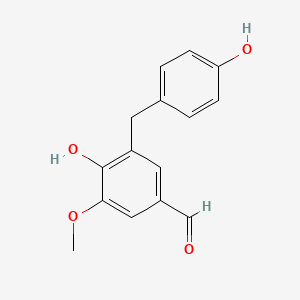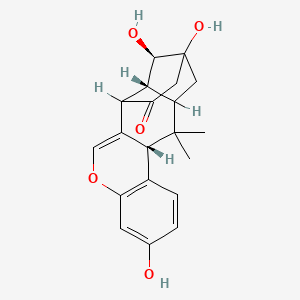
Isotrazodone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trazodone is an antidepressant medication used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class .
Synthesis Analysis
New pharmaceutically acceptable salts of trazodone for the treatment of central nervous system disorders have been synthesized . Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes .
Molecular Structure Analysis
Trazodone crystallizes in two new polymorphs or dihydrates when anhydrous trazodone powder is treated with ammonium carbamate in warm water . Each dihydrate contains infinite zigzag hydrogen-bonded chains of water molecules, which are stabilized by the N4 acceptor atom of the piperazine ring and the pendant carbonyl O1 atom of the triazole ring .
Chemical Reactions Analysis
Trazodone has a variety of effects on several monoaminergic mechanisms: a potent serotonin 5-HT2A and α1-adrenergic receptor antagonist, a weak serotonin reuptake inhibitor, and a weak antihistamine or histamine H1 receptor inverse agonist .
Physical And Chemical Properties Analysis
Trazodone has a molar mass of 371.87 g·mol−1 and a melting point of 87 °C . It has a strong dipole moment, making it a good hydrogen bond acceptor for stabilizing the chains of water molecules .
Aplicaciones Científicas De Investigación
Trazodone in Alzheimer’s Disease
Specific Scientific Field
Neurology and Psychiatry
Application Summary
Trazodone is used in the control of agitation and insomnia in Alzheimer’s disease . It is recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice .
Methods of Application
The drug is administered orally, with a minimum dose of 25 mg daily for at least one week .
Results or Outcomes
Seven studies showed no effect of trazodone on cognition, five showed a beneficial effect by improving or reducing cognitive decline, and four evidenced impaired cognitive function . There was no clinical evidence that trazodone could be used as a specific treatment of neurodegenerative diseases .
Trazodone in Depression
Specific Scientific Field
Psychiatry
Application Summary
Trazodone is used in the treatment of major depressive disorder (MDD) . It is compared with SSRIs in a naturalistic study .
Methods of Application
The drug is administered in an extended-release formulation . The choice of drug was based on clinical presentation and relied upon the attending physician .
Results or Outcomes
After 12 weeks, trazodone XR was more effective than SSRIs in reducing the severity of insomnia and depression . There were no differences between the groups in the frequencies of therapeutic response and remission, which indicated the non-inferiority of the trazodone XR treatment .
Trazodone in Major Depressive Disorder (MDD)
Application Summary
Trazodone is a triazolopyridine serotonin receptor antagonist and reuptake inhibitor (SARI) antidepressant approved for major depressive disorder (MDD) in adults . It has established efficacy that is comparable to other available antidepressants, and is effective for a range of depression symptoms, including insomnia .
Methods of Application
Trazodone is administered orally, both in monotherapy at nominal dosages of 150–300 mg/day, and in combination with other antidepressants at lower dosages .
Results or Outcomes
More recent data showed that trazodone was as effective as SSRIs in MDD treatment, and more beneficial in patients with marked insomnia and was quicker to improve sleep quality . Trazodone was also less likely to induce sexual dysfunction than SSRIs .
Trazodone in Neurodegenerative Diseases
Specific Scientific Field
Neurology
Application Summary
Trazodone is recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . This mechanism may have a role in dementia-modifying treatment .
Results or Outcomes
Our analysis highlights the possibility of a dose-independent dual effect of trazodone on human cognition, with acute utilization associated with impaired cognitive function and long-term use with preventing cognitive deterioration . There was no clinical evidence that trazodone could be used as a specific treatment of neurodegenerative diseases .
Safety And Hazards
Trazodone may cause a serious condition called serotonin syndrome if taken together with some medicines . Common side effects include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections .
Propiedades
Número CAS |
157072-18-9 |
|---|---|
Nombre del producto |
Isotrazodone |
Fórmula molecular |
C₁₉H₂₂ClN₅O |
Peso molecular |
371.86 |
Sinónimos |
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






